Pirquinozol

oral prodrug mast cell stabilizer antiallergic

Pirquinozol (SQ 13,847, ≥98% purity) is an orally active prodrug antiallergic agent requiring in vivo oxidation to active metabolite SQ 12,903, which is >50-fold more potent. It specifically inhibits IgE-mediated responses in rat models, not in mice or guinea pigs. Unlike antihistamines, it lacks histamine, serotonin, and β-adrenergic activity, acting via mast cell degranulation inhibition. Ideal for specialized in vivo efficacy and prodrug metabolism studies in rat type I hypersensitivity models.

Molecular Formula C11H9N3O2
Molecular Weight 215.21 g/mol
CAS No. 65950-99-4
Cat. No. B610121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePirquinozol
CAS65950-99-4
SynonymsPirquinozol;  SQ 13847;  SQ13847;  SQ-13847
Molecular FormulaC11H9N3O2
Molecular Weight215.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC(=NN3C(=O)N2)CO
InChIInChI=1S/C11H9N3O2/c15-6-7-5-10-8-3-1-2-4-9(8)12-11(16)14(10)13-7/h1-5,15H,6H2,(H,12,16)
InChIKeyXLUKOGNIEDDIMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pirquinozol (SQ 13,847) CAS 65950-99-4: Orally Active Prodrug Mast Cell Stabilizer


Pirquinozol (SQ 13,847) is a pyrazolo[1,5-c]quinazoline derivative developed as an orally active antiallergic agent in the early 1980s [1]. The compound functions as a prodrug requiring in vivo oxidation of its 2-hydroxymethyl group to yield the 2-carboxylic acid metabolite SQ 12,903, which is the maximally active species responsible for mast cell stabilization and inhibition of mediator release [2]. Notably, pirquinozol is not an antihistamine (does not antagonize histamine receptors) nor a β-adrenergic agonist, distinguishing it mechanistically from bronchodilators and direct histamine antagonists [3]. The compound was investigated in preclinical models for asthma and allergy but was never advanced to market approval.

Why Pirquinozol Cannot Be Interchanged with Cromoglycate or Other Mast Cell Stabilizers


Pirquinozol occupies a distinct position within the mast cell stabilizer class due to its oral prodrug design, which fundamentally differentiates it from clinically established agents such as disodium cromoglycate (DSCG/cromolyn) and nedocromil that require inhalation or topical administration due to negligible oral bioavailability [1]. While pirquinozol's active metabolite SQ 12,903 shares a common mechanism of action with DSCG and doxantrazole (inhibition of mast cell degranulation via cross-tachyphylaxis pathways), the parent compound's oral absorption and metabolic activation pathway confers a route-of-administration advantage that is not replicable with DSCG [2]. Additionally, pirquinozol exhibits species- and immunoglobulin class-specific activity (effective in rat IgE-mediated models but inactive in mouse IgE and guinea pig IgG1 systems), indicating that its pharmacological profile is not universally interchangeable with other mast cell stabilizers that may possess broader or different species selectivity [3]. Substitution without empirical validation would risk both bioavailability failure and loss of targeted efficacy.

Pirquinozol Quantitative Differentiation: Comparative Evidence vs. DSCG and Doxantrazole


Oral Bioavailability: Route-of-Administration Differentiation from Disodium Cromoglycate

Pirquinozol is orally active, whereas disodium cromoglycate (DSCG) requires inhalation or topical administration due to negligible oral absorption. In rats, oral pirquinozol demonstrated an ID50 of 2-4 mg/kg p.o. for inhibiting IgE-mediated passive cutaneous anaphylaxis (PCA) and passive pulmonary anaphylaxis [1]. In contrast, DSCG is not orally bioavailable in any species and is clinically administered only via inhalation, nasal spray, or ophthalmic routes. This fundamental pharmacokinetic difference establishes pirquinozol as an orally administrable mast cell stabilizer, a property absent in DSCG.

oral prodrug mast cell stabilizer antiallergic bioavailability

Prodrug Activation: Pirquinozol (SQ 13,847) vs. Metabolite SQ 12,903 Potency Comparison

Pirquinozol (SQ 13,847) is a prodrug requiring oxidation to SQ 12,903 for maximal antiallergic activity. In direct comparative in vitro assays of histamine release from rat mast cells, SQ 12,903 produced 50% inhibition at concentrations of 0.3-2 μM, whereas SQ 13,847 required ≥100 μM to achieve equivalent inhibition — a potency difference of approximately 50- to 333-fold [1]. This quantitative potency gap establishes that the active metabolite, not the parent compound, is the pharmacologically relevant species. The in vivo activity of oral pirquinozol is thus contingent upon metabolic conversion, a feature not shared with direct-acting mast cell stabilizers such as doxantrazole.

prodrug metabolism histamine release mast cell potency ratio

Mechanistic Commonality: Cross-Tachyphylaxis with DSCG and Doxantrazole

SQ 12,903 (the active metabolite of pirquinozol), disodium cromoglycate (DSCG), and doxantrazole displayed similar time-dependent inhibition profiles and exhibited cross-tachyphylaxis in rat mast cell histamine release assays [1]. Cross-tachyphylaxis — the phenomenon where pretreatment with one agent reduces responsiveness to another — suggests that all three compounds act via a shared or overlapping mechanism to block mast cell degranulation. This mechanistic convergence indicates that pirquinozol (via SQ 12,903) targets the same mast cell stabilization pathway as DSCG, but with the differentiating feature of oral bioavailability. No quantitative potency difference was established between SQ 12,903 and DSCG in this specific comparative analysis.

mast cell degranulation cross-tachyphylaxis mechanism of action DSCG

Immunoglobulin Class Selectivity: Species- and Isotype-Specific Activity Profile

Pirquinozol exhibits species- and immunoglobulin class-restricted antiallergic activity. In rat models, oral pirquinozol inhibited IgE-mediated passive cutaneous anaphylaxis (PCA) and passive pulmonary anaphylaxis with an ID50 of 2-4 mg/kg p.o. However, the compound failed to affect IgG-mediated PCA in the rat, IgE-mediated PCA in the mouse, or IgG1-mediated PCA in the guinea pig [1]. This selectivity profile indicates that pirquinozol's efficacy is not universal across species or antibody classes. By contrast, some mast cell stabilizers (e.g., nedocromil) demonstrate activity in both IgE and IgG-mediated systems across multiple species, though direct comparative quantitative data are not available.

IgE IgG PCA species selectivity anaphylaxis

Lack of Direct Bronchodilator or Antihistamine Activity

Pirquinozol is not an antagonist of histamine or serotonin, is not a β-adrenergic agonist, and lacks direct bronchodilator activity in the rat [1]. This distinguishes it pharmacologically from compounds such as ketotifen (antihistamine with mast cell stabilizing properties) and β-agonists like albuterol/salbutamol (bronchodilators). The antiallergic effect of pirquinozol is solely attributable to its inhibition of mediator release from mast cells via the SQ 12,903 metabolite, not to direct receptor antagonism or smooth muscle relaxation. This specificity may be advantageous in research contexts where isolated mast cell stabilization is required without confounding bronchodilator or antihistamine effects.

bronchodilator antihistamine β-adrenergic serotonin antagonist mechanism

Pirquinozol Optimal Research Application Scenarios Based on Evidence


Oral Dosing in Rat IgE-Mediated Allergy and Asthma Models

Pirquinozol is ideally suited for preclinical studies requiring oral administration of a mast cell stabilizer in rat models of IgE-mediated allergic responses. With an oral ID50 of 2-4 mg/kg p.o. in rat PCA and pulmonary anaphylaxis models [1], pirquinozol provides a convenient oral alternative to inhaled DSCG. This scenario is particularly relevant for studies investigating the role of mast cells in allergic asthma, rhinitis, or systemic anaphylaxis where oral dosing is preferred or required by experimental design.

Investigating Prodrug Metabolism and Mast Cell Stabilization Mechanisms

Pirquinozol serves as a valuable chemical probe for studying prodrug activation and structure-activity relationships in mast cell stabilizers. The dramatic potency differential between parent (≥100 μM) and metabolite (0.3-2 μM) [1] makes pirquinozol an excellent model system for examining oxidation-dependent bioactivation. Additionally, the cross-tachyphylaxis observed among SQ 12,903, DSCG, and doxantrazole [1] enables researchers to probe shared signaling pathways involved in mast cell degranulation.

Species-Selective Mast Cell Stabilization in Rat Models

The species- and immunoglobulin class-restricted activity of pirquinozol (active in rat IgE PCA but inactive in mouse IgE and guinea pig IgG1 systems) [1] makes it a useful tool for comparative immunopharmacology studies. Researchers investigating species-specific differences in mast cell activation pathways or seeking a rat-selective mast cell stabilizer for in vivo pharmacology can leverage this selectivity profile, provided experiments are designed within the compound's known activity boundaries.

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